molecular formula C19H23F2N3O3 B1205663 Merafloxacin CAS No. 91188-00-0

Merafloxacin

Katalognummer B1205663
CAS-Nummer: 91188-00-0
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: BAYYCLWCHFVRLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluoroquinolones, including Delafloxacin, Finafloxacin, and others, are a class of broad-spectrum antimicrobial agents effective against both Gram-positive and Gram-negative bacteria. These agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription, leading to bacterial cell death.

Synthesis Analysis

Fluoroquinolones are synthesized through various chemical processes involving the key step of introducing a fluorine atom at the C-6 position of the quinolone nucleus. This modification significantly enhances their antibacterial activity and pharmacokinetic properties. For instance, Delafloxacin is uniquely designed with an anionic chemical structure to improve its penetration and activity under acidic conditions, a common environment at infection sites (Mitscher et al., 1987).

Molecular Structure Analysis

The molecular structures of fluoroquinolones are characterized by a bicyclic core consisting of a quinolone ring fused to another aromatic ring, typically a benzoxazine or pyridobenzoxazine. This core structure is modified by various substituents, which are critical for the antimicrobial activity and specificity of these agents. Delafloxacin's structure, for instance, enhances its activity in acidic environments and against resistant pathogens.

Chemical Reactions and Properties

Fluoroquinolones undergo several chemical reactions, including photodegradation, which can affect their stability and efficacy. Studies on the photochemical behavior of related compounds like Sitafloxacin have elucidated the pathways and products of such degradation processes, indicating the importance of protecting these drugs from light to maintain their stability and efficacy.

Physical Properties Analysis

The physical properties of fluoroquinolones, including their solubility, melting points, and crystalline forms, can significantly impact their formulation and bioavailability. For example, the solubility and stability of different crystalline forms of Sitafloxacin have been thoroughly investigated, providing insights into the optimal conditions for its storage and use.

Chemical Properties Analysis

Fluoroquinolones exhibit a broad spectrum of antibacterial activity, which is attributed to their ability to bind to and inhibit bacterial DNA gyrase and topoisomerase IV. The chemical properties, such as the presence of a fluorine atom and specific substituents, contribute to their potency and spectrum of activity. Delafloxacin, in particular, is noted for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens, demonstrating the impact of chemical modifications on clinical efficacy.

For detailed study and references, the following sources provide comprehensive information on the chemistry, mechanism of action, and pharmacological properties of fluoroquinolones, which may be extrapolated to understand compounds like Merafloxacin:

Wissenschaftliche Forschungsanwendungen

Fluoroquinolone Antimicrobial Agents

Merafloxacin belongs to a class of antibiotics known as fluoroquinolones, which are broad-spectrum antimicrobial agents. These agents are effective against a variety of bacterial infections due to their action on DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

  • Development and Approval of Fluoroquinolones :

    • Finafloxacin, a fluoroquinolone similar to Merafloxacin, has been developed for treating serious bacterial infections, particularly in acidic environments, such as urinary tract and Helicobacter pylori infections (McKeage, 2015).
  • In Vitro Activity Against Bacterial Pathogens :

    • Delafloxacin, another fluoroquinolone, demonstrated potent in vitro activity against various bacterial pathogens, suggesting its efficacy in treating bacterial skin infections, respiratory infections, and urinary tract infections (Pfaller, Sader, Rhomberg, & Flamm, 2017).
  • Enhanced Efficacy in Acidic Environments :

  • Clinical Trials and Safety Profile :

  • Microbiological Spectrum of Activity :

    • Delafloxacin's microbiological spectrum includes activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains. It is effective against pathogens in respiratory tract infections and skin infections (Bassetti, Della Siega, Pecori, Scarparo, & Righi, 2015).
  • Novel Chemical Structure and Resistance Issues :

    • Delafloxacin, finafloxacin, and similar fluoroquinolones have unique chemical structures that provide enhanced antibacterial efficacy, especially in acidic environments. However, reports of resistance to delafloxacin have emerged, highlighting the need for prudent antibiotic use (Kocsis, Gulyás, & Szabo, 2021).

Safety And Hazards

Merafloxacin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

Merafloxacin is a promising drug candidate for SARS-CoV-2 . It inhibits the pseudoknot formation which is necessary for the frameshift in the SARS-CoV-2 genome . This makes it a potential candidate for future research and development in the treatment of SARS-CoV-2 .

Eigenschaften

IUPAC Name

1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYYCLWCHFVRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869517
Record name Merafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Merafloxacin

CAS RN

91188-00-0, 110013-21-3
Record name Merafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91188-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CI 934
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Merafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Merafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MERAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 22.50 g (83.03 mmole) 1-ethyl-1,4-dihydro-4-oxo-6,7,8-trifluoro-3-quinolinecarboxylic acid, 225 ml acetonitrile, 11.25 g (87.08 mmole) N-ethyl-3-pyrrolidinemethanamine and 12.6 g (83.03 mmole) 1,8-diazabicyclo[5.4.0]undec-7-ene was refluxed 1 hour then was stirred at room temperature overnight. The solid was filtered and washed with ether to give 26.33 g of 1-ethyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, mp 208°-210° C.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Merafloxacin
Reactant of Route 2
Merafloxacin
Reactant of Route 3
Merafloxacin
Reactant of Route 4
Reactant of Route 4
Merafloxacin
Reactant of Route 5
Reactant of Route 5
Merafloxacin
Reactant of Route 6
Reactant of Route 6
Merafloxacin

Citations

For This Compound
70
Citations
Y Sun, L Abriola, RO Niederer… - Proceedings of the …, 2021 - National Acad Sciences
… To further assess the relationship between frameshifting inhibition and antiviral activity of merafloxacin, we designed and synthesized merafloxacin analogs with altered moieties at C7, …
Number of citations: 88 www.pnas.org
Y Sun, L Abriola, YV Surovtseva, BD Lindenbach… - 2020 - pesquisa.bvsalud.org
… merafloxacin, a fluoroquinolone antibacterial, as a -1 PRF inhibitor of SARS-CoV-2. Frameshift inhibition by merafloxacin … Importantly, frameshift inhibition by merafloxacin substantially …
Number of citations: 0 pesquisa.bvsalud.org
M Yang, FP Olatunji, C Rhodes… - ACS Medicinal …, 2023 - ACS Publications
Targeting structured RNA elements in the SARS-CoV-2 viral genome with small molecules is an attractive strategy for pharmacological control over viral replication. In this work, we …
Number of citations: 1 pubs.acs.org
A Wicaksono, AA Parikesit - HAYATI Journal of …, 2023 - jurnalpenyuluhan.ipb.ac.id
… berberine, colchicine, nicotine, and tomatine) were subjected to this study and contended against the SARS-CoV-2 genomic RNA-1 PRF component targeting control drug, merafloxacin…
Number of citations: 4 jurnalpenyuluhan.ipb.ac.id
V Yadav - Current Computer-Aided Drug Design, 2022 - ingentaconnect.com
… So, the authors proposed merafloxacin to be the most significant … Their results revealed that the merafloxacin’s inhibitory effect is … As merafloxacin’s target seems to be unaffected by the …
Number of citations: 1 www.ingentaconnect.com
C Varricchio, G Mathez, T Pillonel, C Bertelli, L Kaiser… - Antiviral Research, 2022 - Elsevier
… We included as control merafloxacin, a compound previously … 3B, the addition of geneticin or merafloxacin, results in … of geneticin, in comparison with merafloxacin, to interfere with the …
Number of citations: 7 www.sciencedirect.com
S Munshi, K Neupane, SM Ileperuma, MTJ Halma… - bioRxiv, 2021 - biorxiv.org
… 5; merafloxacin against clusters 2, 3, and 5; and nafamostat against clusters 1, 3, 4, and 5. It was previously noted that merafloxacin … extend to bat CoVs, as merafloxacin was found to be …
Number of citations: 1 www.biorxiv.org
C Varricchio1Ϯ, G Mathez, L Kaiser, C Tapparel… - scienceopen.com
… signal, merafloxacin. As shown in Figure 2B, the addition or geneticin or merafloxacin, results … Finally, we assessed the ability of geneticin, in comparison with merafloxacin, to interfere …
Number of citations: 0 www.scienceopen.com
WCK Pomerantz - 2023 - ACS Publications
… novel hits to existing inhibitors, merafloxacin and MTDB, highlighted distinct binding modes of the different classes of molecules. In the case of the quinazoline and merafloxacin, a dose-…
Number of citations: 0 pubs.acs.org
Y Fukuda - Drugs Future, 2009 - access.portico.org
… We first examined a group of 3-ethylaminomethylpyrrolidinyls, including merafloxacin (CI-934; Pfizer) (40) and PD-117558 (Pfizer) (41, 42). Merafloxacin showed enhanced antibacterial …
Number of citations: 29 access.portico.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.